molecular formula C5H5N3O4S B2420407 4-Nitropyridine-2-sulfonamide CAS No. 75903-59-2

4-Nitropyridine-2-sulfonamide

Cat. No.: B2420407
CAS No.: 75903-59-2
M. Wt: 203.17
InChI Key: DUASLTXMXXWORM-UHFFFAOYSA-N
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Description

4-Nitropyridine-2-sulfonamide is an organic compound with the molecular formula C5H5N3O4S. It is a derivative of pyridine, where the sulfonamide group is attached to the second position and a nitro group is attached to the fourth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitropyridine-2-sulfonamide typically involves the nitration of pyridine derivatives. One common method is the nitration of pyridine N-oxide with nitric acid (HNO3) and sulfuric acid (H2SO4) to form 4-nitropyridine N-oxide, followed by reaction with phosphorus trichloride (PCl3) to yield the final product . The reaction conditions are carefully controlled to avoid the formation of by-products and to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis techniques. This method minimizes the accumulation of highly energetic intermediates, thereby enhancing safety and scalability. The continuous flow process involves the nitration of pyridine N-oxide in a microreactor, followed by continuous extraction and further reaction steps .

Chemical Reactions Analysis

Types of Reactions

4-Nitropyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to form 4-aminopyridine-2-sulfonamide.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Reduction: 4-Aminopyridine-2-sulfonamide.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Nitropyridine-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitropyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine-2-sulfonamide: Similar structure but with an amino group instead of a nitro group.

    4-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.

Uniqueness

4-Nitropyridine-2-sulfonamide is unique due to its combination of a nitro group and a sulfonamide group on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications .

Properties

IUPAC Name

4-nitropyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4S/c6-13(11,12)5-3-4(8(9)10)1-2-7-5/h1-3H,(H2,6,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUASLTXMXXWORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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